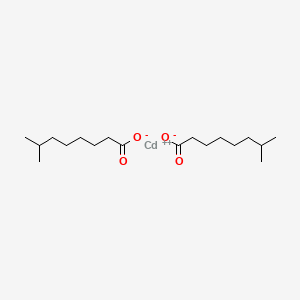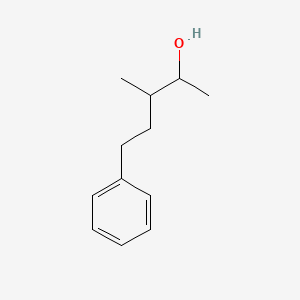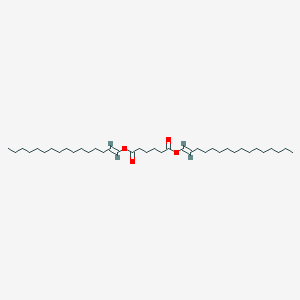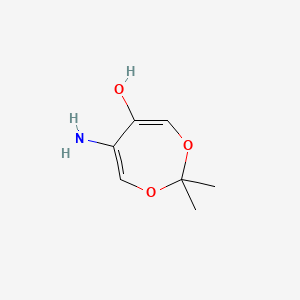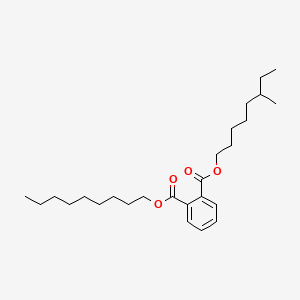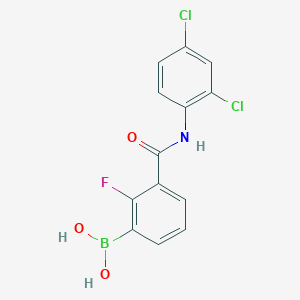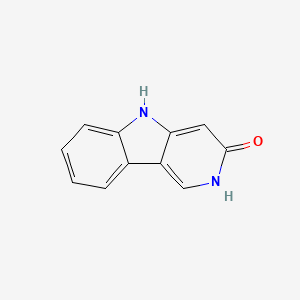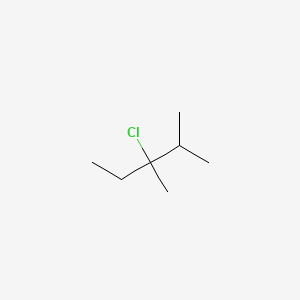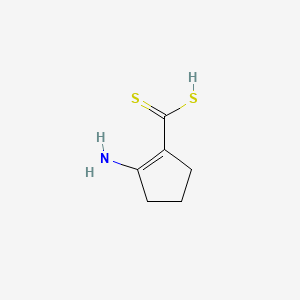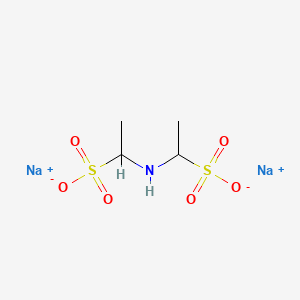
Disodium 1,1'-iminobis(ethanesulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is known for its excellent dispersing, emulsifying, solubilizing, and lubricating abilities . It is widely used in various industrial applications due to its stability and biodegradability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isononanoic acid, mixed esters with dipentaerythritol, heptanoic acid, and pentaerythritol involves the esterification of isononanoic acid with dipentaerythritol, heptanoic acid, and pentaerythritol. The reaction typically occurs under acidic or basic conditions, with the use of catalysts to enhance the reaction rate. The reaction is carried out at elevated temperatures to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials are mixed in reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired ester mixture .
Chemical Reactions Analysis
Types of Reactions
Isononanoic acid, mixed esters with dipentaerythritol, heptanoic acid, and pentaerythritol undergoes various chemical reactions, including:
Oxidation: The esters can be oxidized to form corresponding acids and alcohols.
Reduction: Reduction reactions can convert the esters back to their alcohol and acid components.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Corresponding acids and alcohols.
Reduction: Alcohol and acid components.
Substitution: New esters with different functional groups.
Scientific Research Applications
Isononanoic acid, mixed esters with dipentaerythritol, heptanoic acid, and pentaerythritol has a wide range of scientific research applications:
Chemistry: Used as a dispersing agent and emulsion stabilizer in various chemical formulations.
Biology: Employed in biological studies for its solubilizing properties.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying abilities.
Industry: Widely used as a lubricant, plasticizer, and in the formulation of surfactants.
Mechanism of Action
The mechanism of action of Isononanoic acid, mixed esters with dipentaerythritol, heptanoic acid, and pentaerythritol involves its ability to reduce surface tension and enhance the solubility of hydrophobic compounds. The ester groups interact with various molecular targets, facilitating the formation of micelles and emulsions. This interaction is crucial in applications such as drug delivery and emulsification processes .
Comparison with Similar Compounds
Similar Compounds
Isononanoic acid, mixed esters with dipentaerythritol and heptanoic acid: Similar in structure but lacks pentaerythritol.
Isononanoic acid, mixed esters with dipentaerythritol and pentaerythritol: Similar but lacks heptanoic acid.
Uniqueness
The presence of both heptanoic acid and pentaerythritol in Isononanoic acid, mixed esters with dipentaerythritol, heptanoic acid, and pentaerythritol provides it with unique properties such as enhanced stability and improved emulsifying abilities. This makes it more effective in applications requiring high-performance surfactants .
Properties
CAS No. |
84195-69-7 |
|---|---|
Molecular Formula |
C4H9NNa2O6S2 |
Molecular Weight |
277.2 g/mol |
IUPAC Name |
disodium;1-(1-sulfonatoethylamino)ethanesulfonate |
InChI |
InChI=1S/C4H11NO6S2.2Na/c1-3(12(6,7)8)5-4(2)13(9,10)11;;/h3-5H,1-2H3,(H,6,7,8)(H,9,10,11);;/q;2*+1/p-2 |
InChI Key |
PQFIJBGHHZONMM-UHFFFAOYSA-L |
Canonical SMILES |
CC(NC(C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


